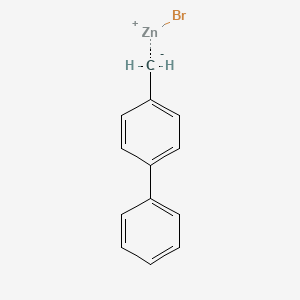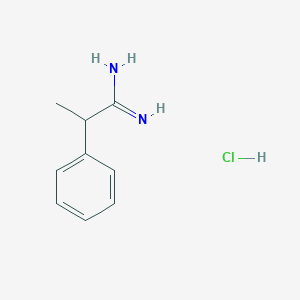
2-Phenylpropanimidamide hydrochloride
説明
2-Phenylpropanimidamide hydrochloride (2-PPIH) is a synthetic compound that has been used in laboratory research for a variety of purposes. It is a derivative of the naturally occurring amino acid proline, and has a variety of biochemical and physiological effects. 2-PPIH has been used in studies of protein folding, enzyme inhibition, and drug development. It has also been used to study the regulation of gene expression, signal transduction, and cell cycle regulation.
科学的研究の応用
Chromatography and Analytical Techniques :
- Casselman & Bannard (1970) explored the use of gas-liquid chromatography for analyzing Parpanit (Caramiphen hydrochloride, an analogue of 2-Phenylpropanimidamide hydrochloride) and its analogues, focusing on purity assessment and quantitative analysis (Casselman & Bannard, 1970).
Chemical Synthesis and Catalysis :
- Mohana & Prasad (2008) studied the kinetics of oxidation of Phenylpropanolamine hydrochloride, another analogue, focusing on the mechanisms and stoichiometry of the reaction (Mohana & Prasad, 2008).
Drug Development and Antidote Synthesis :
- Research by Bannard, Parkkari, & Coleman (1962) focused on the synthesis of various hydrochlorides, including analogues of 2-Phenylpropanimidamide, for potential use as antidotes for anticholinesterase poisoning (Bannard, Parkkari, & Coleman, 1962).
Pharmaceutical Applications and Drug Delivery Systems :
- Şenol & Akyol (2018) synthesized hydrogels for drug delivery, using photo-initiators and hydroxyapatite to modify hydrogels for controlled release of drugs, including donepezil hydrochloride (Şenol & Akyol, 2018).
Neurobiology :
- Sanna, Jirikowski, Lewandowski, & Bloom (1992) used 4',6-Diamidino-2-phenylindole hydrochloride (DAPI), related to 2-Phenylpropanimidamide hydrochloride, in neurobiology for staining and identification of cell division in the nervous system (Sanna et al., 1992).
Immunosuppressive Research :
- Kiuchi et al. (2000) synthesized a series of compounds including 2-aminopropane-1,3-diols hydrochlorides for evaluating their immunosuppressive activities (Kiuchi et al., 2000).
Solute Release Mechanisms in Hydrophilic Polymers :
- Korsmeyer et al. (1983) studied the release mechanisms of solutes, including phenylpropanolamine hydrochloride, from porous hydrophilic polymers (Korsmeyer et al., 1983).
Antioxidant and Membrane Stabilizing Properties :
- Malakyan et al. (2010) investigated the antioxidant and membrane stabilizing properties of hydrochlorides similar to 2-Phenylpropanimidamide hydrochloride in vitro (Malakyan et al., 2010).
Uterine Relaxant Activity :
- Viswanathan & Chaudhari (2006) synthesized and evaluated compounds for their uterine relaxant activity, including 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides (Viswanathan & Chaudhari, 2006).
特性
IUPAC Name |
2-phenylpropanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-7(9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLNZYLXTBENKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpropanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



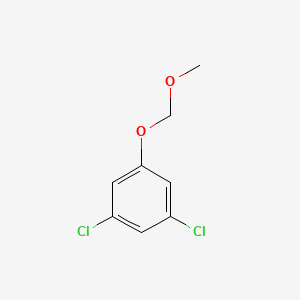


![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)
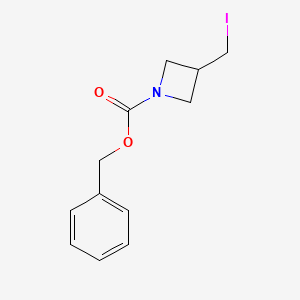
![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)
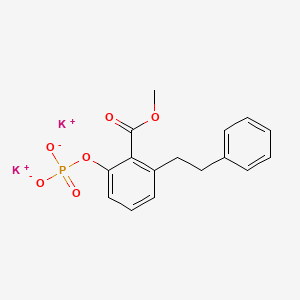
![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)
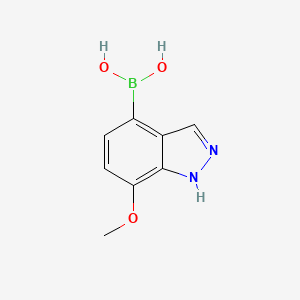
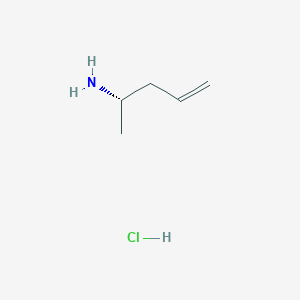
![5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6307382.png)
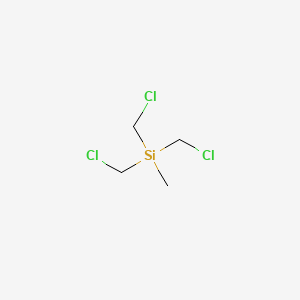
![2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride](/img/structure/B6307392.png)
